The compound is derived from 2,4-dihydroxybutanoic acid, which can be synthesized through various biochemical pathways. The lithium salt form enhances its solubility and stability in aqueous solutions, making it suitable for laboratory and industrial applications. The classification of this compound includes:
The synthesis of 2,4-dihydroxybutanoic acid lithium can be achieved through several methods:
The molecular structure of 2,4-dihydroxybutanoic acid lithium features two hydroxyl groups attached to a four-carbon backbone:
The primary reactions involving 2,4-dihydroxybutanoic acid lithium include:
These reactions are significant in synthetic organic chemistry and material science applications.
The mechanism of action for 2,4-dihydroxybutanoic acid lithium primarily revolves around its role as a precursor in metabolic pathways. It acts as an intermediate in the biosynthesis of various compounds, including methionine analogues. Its dual hydroxyl functionality allows it to engage in hydrogen bonding, enhancing its reactivity and interaction with biological systems.
Data indicates that when utilized in engineered microbial systems, it can significantly enhance the yield of target metabolites through optimized metabolic pathways .
2,4-Dihydroxybutanoic acid lithium is utilized in several scientific domains:
Microbial biosynthesis of 2,4-dihydroxybutanoic acid lithium salt (DHB-Li) leverages Escherichia coli as a primary chassis due to well-established genetic tools and metabolic flexibility. Three synthetic pathways dominate current research:
Table 1: Performance Metrics of Engineered DHB Biosynthesis Pathways
Pathway | Key Enzymes/Modifications | Titer (g L⁻¹) | Yield (mol mol⁻¹) | Carbon Source |
---|---|---|---|---|
Malate-derived [4] | LysCV115A:E119S:E434V, MSRopt | 1.8 | 0.15 (glucose) | Glucose |
Homoserine-derived [6] | Ec.Mdh5QD34G:I35R, pntAB overexpression | 5.3 | 0.25 (glucose) | Glucose |
Methanol-assimilation [9] | MDHCn(G48F), ΔfrmRAB, Khb | 14.6 | 0.38 (glucose + methanol) | Glucose + Methanol |
Racemic DHB-Li (≥95% purity) is commercially available, but enantiopure forms require specialized synthesis. The (R)-enantiomer (CAS: TRC-D329355) is synthesized via:
Table 2: Catalytic Systems for Enantiopure DHB Synthesis
Method | Catalyst/System | Enantioselectivity | Key Advantage |
---|---|---|---|
Asymmetric Hydrogenation [10] | Ru-BINAP/diamine complex | >97% ee (R) | High chiral fidelity |
Lactonization-Hydrolysis [10] | t-BuOOH/Co(II) | 90–95% ee (R/S) | Regioselective hydroxylation |
Biocatalytic Reduction [6] | Ec.Mdh5QD34G:I35R | NADPH-specific | In vivo compatibility |
Succinic semialdehyde dehydrogenase (SSADH) deficiency in humans elevates DHB as a pathological metabolite, inspiring engineered E. coli models that mimic this metabolic block. Key strategies include:
Lactonization of DHB forms γ-butyrolactone derivatives, crucial for polymer synthesis. Chemical and enzymatic methods differ significantly:
Table 3: Lactonization Efficiency and Selectivity
Method | Conditions | Conversion | Stereoselectivity | Drawbacks |
---|---|---|---|---|
Acid-Catalyzed [10] | 5% H₂SO₄, 100°C, 2 h | 85% | Racemic | Dehydration side products |
Enzymatic [9] | Lactonase, ATP, 30°C, pH 7.0 | 92% | (S)-specific | ATP dependency |
Compounds Mentioned
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7